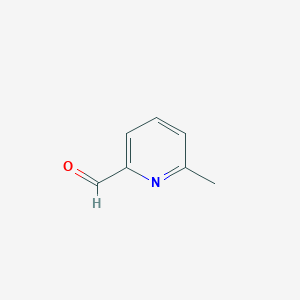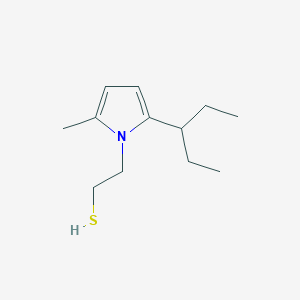
1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 2-ET-5-Me-Pyr and is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom.
Mécanisme D'action
The mechanism of action of 2-ET-5-Me-Pyr is not fully understood, but it is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-ET-5-Me-Pyr has low toxicity and is well-tolerated in vivo. It has been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to improve cognitive function and memory in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-ET-5-Me-Pyr in lab experiments is its low toxicity and high solubility in organic solvents. However, one of the limitations is its high cost and the difficulty in obtaining pure samples.
Orientations Futures
There are several future directions for research on 2-ET-5-Me-Pyr. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of its potential as an anti-inflammatory and anti-cancer agent in humans. Furthermore, the potential of 2-ET-5-Me-Pyr as a modulator of the immune system and its effects on cognitive function and memory warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-ET-5-Me-Pyr involves the reaction of 2-bromoethyl ethyl sulfide with 5-methyl-1H-pyrrole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization to obtain pure 2-ET-5-Me-Pyr.
Applications De Recherche Scientifique
2-ET-5-Me-Pyr has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. In material science, it is used as a dopant for the fabrication of organic semiconductors. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent and as a modulator of the immune system.
Propriétés
Numéro CAS |
153686-90-9 |
|---|---|
Nom du produit |
1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl- |
Formule moléculaire |
C12H21NS |
Poids moléculaire |
211.37 g/mol |
Nom IUPAC |
2-(2-methyl-5-pentan-3-ylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C12H21NS/c1-4-11(5-2)12-7-6-10(3)13(12)8-9-14/h6-7,11,14H,4-5,8-9H2,1-3H3 |
Clé InChI |
HVOLYEHZDXTBJH-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=CC=C(N1CCS)C |
SMILES canonique |
CCC(CC)C1=CC=C(N1CCS)C |
Autres numéros CAS |
153686-90-9 |
Synonymes |
2-(2-methyl-5-pentan-3-yl-pyrrol-1-yl)ethanethiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



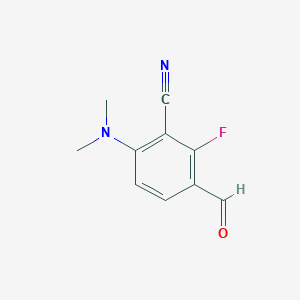
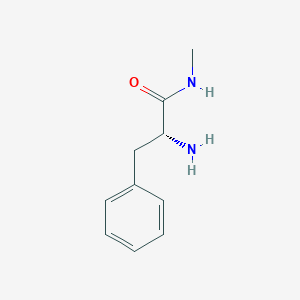
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
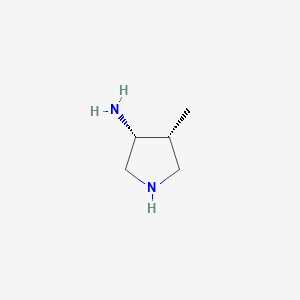
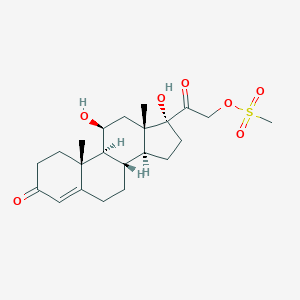
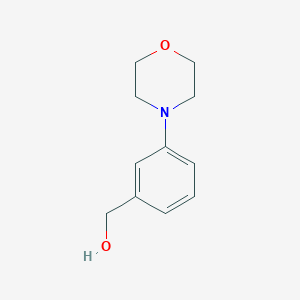
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)
![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)
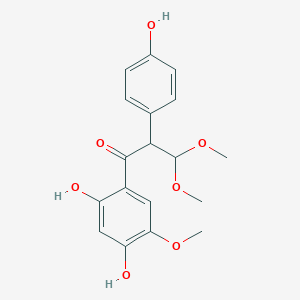
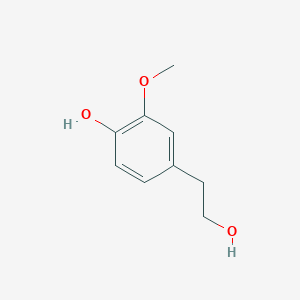
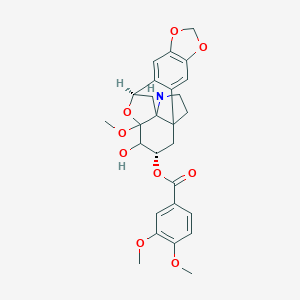
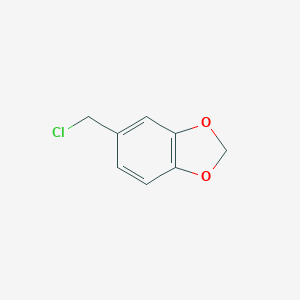
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)
